molecular formula C7H6ClFN2O B12978266 5-amino-2-chloro-4-fluoroBenzamide

5-amino-2-chloro-4-fluoroBenzamide

Cat. No.: B12978266
M. Wt: 188.59 g/mol
InChI Key: ZZSRYELFEMGSMK-UHFFFAOYSA-N
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Description

5-amino-2-chloro-4-fluoroBenzamide is an organic compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol It is characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-4-fluoroBenzamide typically involves multiple steps. One common method starts with 2-chloro-4-fluoroaniline as the starting material. The process includes:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-4-fluoroBenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino group .

Scientific Research Applications

5-amino-2-chloro-4-fluoroBenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-4-fluoroBenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-chloro-4-fluoroBenzamide is unique due to the specific combination of amino, chlorine, and fluorine substituents on the benzamide core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

5-amino-2-chloro-4-fluorobenzamide

InChI

InChI=1S/C7H6ClFN2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

ZZSRYELFEMGSMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)F)Cl)C(=O)N

Origin of Product

United States

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